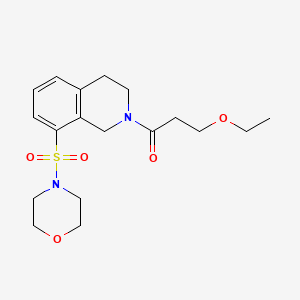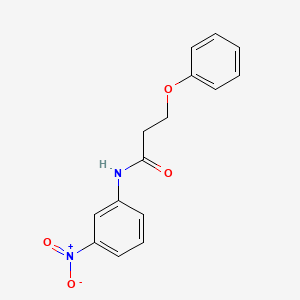
5-chloro-2-hydroxy-N-1-naphthylbenzamide
Vue d'ensemble
Description
5-chloro-2-hydroxy-N-1-naphthylbenzamide is a useful research compound. Its molecular formula is C17H12ClNO2 and its molecular weight is 297.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.0556563 g/mol and the complexity rating of the compound is 376. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Transport of Metal Ions
N-Hydroxy-N-naphthylbenzamides have been synthesized and examined for their ability to extract and transport Cu(II) ions through a liquid membrane. This transport is proton-driven, allowing for the 'up-hill' movement of metal ions from an aqueous source phase to an organic layer, and then to the receiving phase. Notably, N-hydroxy-N-(2-naphthyl)benzamide showed remarkable selectivity for Cu(II), highlighting its potential for specific metal ion separation and recovery processes (Kubo et al., 1998).
Adsorption and Environmental Remediation
Studies have evaluated the adsorption of hydroxyl- and amino-substituted aromatics to carbon nanotubes, considering the combined effects of functional groups and surface groups on adsorption. This research provides insights into the strong adsorptive interactions between such compounds and carbon nanotubes, with implications for the selective removal of environmental contaminants (Chen et al., 2008).
Anticancer Research
The synthesis and anticancer evaluation of 1,4‐Naphthoquinone derivatives containing a Phenylaminosulfanyl moiety have been conducted, with some compounds showing potent cytotoxic activity against human cancer cell lines. These findings suggest their potential as agents against various cancer types, demonstrating the importance of structural modification in developing effective anticancer drugs (Ravichandiran et al., 2019).
Photocatalytic Degradation
Research on photocatalytic degradation has explored the use of TiO2-loaded adsorbent supports for the degradation of organic pollutants, such as propyzamide. The findings suggest that adsorbent supports can enhance the rate of mineralization and reduce the concentration of toxic intermediates, offering a promising approach for water treatment and environmental remediation (Torimoto et al., 1996).
Molecular Spectroscopy
Vibrational spectroscopy studies, including FTIR and FT-Raman, have been conducted on 5-chloro-2-hydroxybenzamide and related compounds, providing insights into their molecular structure, vibrational modes, and the effects of substituents on characteristic frequencies. These studies are crucial for understanding the molecular interactions and stability of such compounds (Arjunan et al., 2011).
Propriétés
IUPAC Name |
5-chloro-2-hydroxy-N-naphthalen-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c18-12-8-9-16(20)14(10-12)17(21)19-15-7-3-5-11-4-1-2-6-13(11)15/h1-10,20H,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFZURMKWSVIQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C=CC(=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350557 | |
| Record name | 5-chloro-2-hydroxy-N-(1-naphthyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7104-00-9 | |
| Record name | 5-chloro-2-hydroxy-N-(1-naphthyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N,N-dimethyl-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5551852.png)
![4-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5551853.png)

![1-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-2-naphthol](/img/structure/B5551862.png)




![2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B5551893.png)
